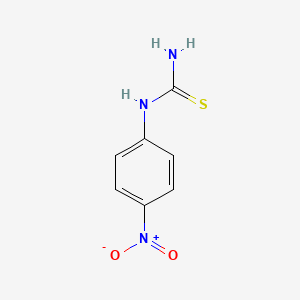

1-(4-Nitrophenyl)-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61006. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYAANPIHFKKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190454 | |

| Record name | (p-Nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3696-22-8 | |

| Record name | N-(4-Nitrophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Nitrophenyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3696-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (p-Nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-nitrophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Nitrophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(4-Nitrophenyl)-2-thiourea, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document covers its chemical and physical properties, synthesis protocols, and key applications, with a focus on its anticancer and enzyme inhibitory activities.

Core Chemical Identity and Properties

This compound is a substituted thiourea derivative notable for its nitrophenyl group, which enhances its chemical reactivity and biological activity.[1] Its unique structure allows it to serve as a valuable building block in organic synthesis and as an active agent in various biological assays.

Identifiers and Nomenclature

The compound is identified by several names and numbers across various chemical databases.

| Identifier | Value |

| CAS Number | 3696-22-8[1] |

| EC Number | 223-021-9 |

| PubChem CID | 2760234[2] |

| MDL Number | MFCD00007304 |

| IUPAC Name | (4-nitrophenyl)thiourea[2] |

| Synonyms | N-(4-Nitrophenyl)thiourea, (p-nitrophenyl)thiourea, 4-Nitrophenylthiourea[3] |

Physicochemical Properties

The key physical and chemical properties are summarized below, indicating its solid nature and high melting point.

| Property | Value |

| Molecular Formula | C₇H₇N₃O₂S[1] |

| Molecular Weight | 197.21 g/mol |

| Appearance | Light yellow to orange powder/crystal[3] |

| Melting Point | 206 °C (decomposes) |

| Form | Solid |

| Storage Temperature | Room Temperature (sealed in dry conditions)[3] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation of the compound.

| Spectrum Type | Availability |

| ¹H NMR | Available[4] |

| ¹³C NMR | Available[5] |

| FTIR | Available[2] |

| Mass Spectrometry | Available[2] |

| Raman | Available[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically straightforward. Below are detailed protocols for its synthesis and for evaluating its primary biological activities.

Synthesis of this compound

A common and efficient method for synthesizing N-aryl thioureas involves the reaction of the corresponding aryl isothiocyanate with an amine. In this case, 4-nitrophenyl isothiocyanate is reacted with ammonia. A related method involves reacting 2,6-diaminopyridine with 4-nitrophenyl isothiocyanate in acetonitrile, which results in a precipitate after stirring.[6]

Experimental Protocol:

-

Reactant Preparation: Dissolve 4-nitrophenyl isothiocyanate in a suitable anhydrous solvent, such as acetonitrile or THF, in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).[6]

-

Reaction: To this solution, add a stoichiometric equivalent of an ammonia source (e.g., a solution of ammonia in the same solvent).

-

Stirring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For a related synthesis, stirring overnight was sufficient.[7]

-

Precipitation: Upon completion, the product often precipitates out of the solution as a yellowish solid.[6][7]

-

Isolation: Filter the precipitate using vacuum filtration.

-

Purification: Wash the collected solid with a cold solvent (such as acetonitrile or THF) to remove any unreacted starting materials.[7] The product can be further purified by recrystallization if necessary.

-

Drying: Dry the purified product under a vacuum to yield this compound.

Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess cell viability.[8][9] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11] This reduction is catalyzed by mitochondrial dehydrogenases.[10][11]

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa)[12]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

-

Sterile 96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert the MTT into purple formazan crystals.[13]

-

Solubilization: Carefully aspirate the medium. Add 100-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[11]

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Urease Inhibition Assay

This assay measures the ability of a compound to inhibit the urease enzyme, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[14] The amount of ammonia produced is quantified using the Berthelot method, where ammonia reacts with a phenol-hypochlorite solution to form a blue-green indophenol compound.[14]

Materials:

-

Urease enzyme solution (e.g., from Jack bean)

-

Urea substrate solution

-

Phosphate buffer (pH 7.0)

-

This compound (test inhibitor)

-

Thiourea (standard inhibitor)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkali reagent (Sodium hypochlorite and sodium hydroxide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Preparation: To wells of a 96-well plate, add 5 µL of the test compound solution (dissolved in a suitable solvent like DMSO). Include wells for a positive control (standard inhibitor like thiourea), a negative control (solvent only, representing 100% enzyme activity), and a blank (buffer only).[14]

-

Enzyme Addition: Add 20 µL of the urease enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the urea substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.[15]

-

Color Development: Stop the reaction and initiate color development by adding 80 µL of the phenol reagent followed by 40 µL of the alkali reagent to each well.[15]

-

Final Incubation: Incubate the plate at 37°C for 30 minutes, protected from light, to allow for full color development.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100.[14] Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Key Applications and Mechanisms of Action

Thiourea derivatives are recognized for a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[16] this compound is particularly noted for its potential as an anticancer agent, an enzyme inhibitor, and a chemical sensor.

Anticancer Activity

Derivatives of thiourea have shown promising activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.[17] The mechanism of action can be multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and growth, such as protein tyrosine kinases, receptor tyrosine kinases, and the Wnt/β-catenin signaling pathway.[12][18]

Anion Sensing

This compound has been identified as a useful anion sensor in organic solvents.[1] The mechanism relies on the ability of the thiourea moiety's N-H groups to act as hydrogen bond donors. The presence of the electron-withdrawing nitro group increases the acidity of these N-H protons, enhancing their interaction with anions.[7][19] This binding event can be detected through a colorimetric or spectroscopic change.[7]

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The GHS signal word is "Danger". Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be stored in a dry, well-ventilated area.

This guide consolidates critical technical information for this compound, providing a foundation for its application in research and development. Its diverse biological activities and utility in chemical sensing underscore its importance as a compound of interest in modern chemistry.

References

- 1. scbt.com [scbt.com]

- 2. (p-Nitrophenyl)thiourea | C7H7N3O2S | CID 2760234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3696-22-8 [amp.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound(3696-22-8) 13C NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. benchchem.com [benchchem.com]

- 15. abcam.co.jp [abcam.co.jp]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Sensing Activity of a New Generation of Thiourea-based Receptors; A Theoretical Study on the Anion Sensing [physchemres.org]

Synthesis of 1-(4-Nitrophenyl)-2-thiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-nitrophenyl)-2-thiourea from 4-nitroaniline. It includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Overview

This compound is a versatile organic compound with applications in various fields, including as an anion sensor and as a potential intermediate in the synthesis of pharmaceuticals.[1][2] The presence of the nitro group and the thiourea moiety makes it a molecule of interest for further chemical modifications and biological screening. The synthesis from 4-nitroaniline is a common and illustrative example of thiourea formation from an aromatic amine.

Synthetic Pathway

The primary and most accessible route for the synthesis of this compound involves the reaction of 4-nitroaniline with ammonium thiocyanate in an acidic medium. The reaction proceeds via the in-situ formation of the corresponding isothiocyanate, which is then attacked by the amino group of another 4-nitroaniline molecule, or more commonly, the thiocyanic acid reacts with the amine.

Quantitative Data

The key quantitative data for the synthesis of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇N₃O₂S | [1][3] |

| Molecular Weight | 197.21 g/mol | [1][3] |

| Melting Point | 206 °C (decomposes) | [2][3] |

| Appearance | Light yellow to yellow-orange powder/crystals | [4] |

| Purity (typical) | 98% | [3] |

| Yield (expected) | High (A similar synthesis for phenylthiourea reports 86.3%) | [5] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-nitroaniline.

4.1. Materials and Reagents:

-

4-Nitroaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Distilled water

4.2. Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

4.3. Synthesis Procedure:

-

Preparation of 4-Nitroaniline Hydrochloride: In a round-bottom flask, suspend 0.1 moles of 4-nitroaniline in 25 mL of water. To this suspension, slowly add 9 mL of concentrated hydrochloric acid while stirring. Heat the mixture to approximately 60-70 °C for about 1 hour to ensure the complete formation of the hydrochloride salt.[5]

-

Reaction with Ammonium Thiocyanate: Cool the mixture for about 1 hour. To the cooled solution, add 0.1 moles of ammonium thiocyanate.[5]

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reflux is complete, pour the reaction mixture into a beaker containing ice-cold water with continuous stirring. The crude this compound will precipitate as a solid.[5]

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.[6]

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

4.4. Purification:

-

Recrystallization: The crude this compound can be purified by recrystallization. Ethanol is a suitable solvent for this purpose.[7] Dissolve the crude solid in a minimum amount of hot ethanol and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them thoroughly.

4.5. Characterization:

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical constant determination.

-

Melting Point: Determine the melting point of the purified product. The literature value is 206 °C (with decomposition).[2][3]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching, C=S stretching, and the nitro group (NO₂) stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the protons of the amino and thioamide groups.

-

¹³C NMR: The carbon NMR spectrum will display peaks for the aromatic carbons and the thiocarbonyl carbon (C=S).[8]

-

Visualizations

5.1. Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

5.2. Reaction Scheme

The logical relationship of the reactants leading to the product is depicted below.

Caption: Reaction scheme for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. parchem.com [parchem.com]

- 3. This compound | 3696-22-8 [amp.chemicalbook.com]

- 4. CAS 3696-22-8: N-(4-Nitrophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 5. ijcrt.org [ijcrt.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. benchchem.com [benchchem.com]

- 8. (p-Nitrophenyl)thiourea | C7H7N3O2S | CID 2760234 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-Nitrophenyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-Nitrophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following data were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6).

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound in DMSO-d6 exhibits distinct signals corresponding to the aromatic and thiourea protons. The electron-withdrawing nature of the nitro group and the thiourea moiety significantly influences the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results | - | - | Aromatic Protons (H-2, H-6) |

| Data not explicitly found in search results | - | - | Aromatic Protons (H-3, H-5) |

| Data not explicitly found in search results | - | - | NH Proton |

| Data not explicitly found in search results | - | - | NH₂ Protons |

Note: Specific chemical shifts, multiplicities, and coupling constants for all protons were not definitively available in the searched literature. The assignments are based on the expected chemical environment.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Assignment |

| ~181 | C=S (Thiourea) |

| ~145 | C-NO₂ |

| ~144 | C-NH |

| ~125 | Aromatic CH |

| ~118 | Aromatic CH |

Note: The presented chemical shifts are approximate values based on available data, which may not be fully assigned. The exact number of aromatic signals and their precise assignments require further experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorption bands corresponding to the N-H, C=S, and NO₂ groups.

Table 3: FT-IR Spectroscopic Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3100 | N-H Stretching | Amine (NH) and Amide (NH₂) |

| ~3100 | C-H Stretching | Aromatic |

| 1570 - 1490 | Asymmetric NO₂ Stretching | Nitro group |

| 1390 - 1300 | Symmetric NO₂ Stretching | Nitro group |

| ~1600 | C=C Stretching | Aromatic Ring |

| 1400 - 1000 | C-N Stretching, C=S Stretching | Thiourea |

| ~730 | C=S Stretching | Thiourea |

Note: The wavenumbers are typical ranges for the specified functional groups. Specific peak values for this compound were not fully detailed in the search results.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The nitrophenyl group acts as a strong chromophore in this compound.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| DMSO | ~355 |

| Methanol/Ethanol | Data not explicitly found in search results |

Note: The λmax in DMSO is derived from studies where the compound was used as a colorimetric sensor. The intrinsic absorption maximum in a standard solvent like methanol or ethanol was not specified in the search results.

Experimental Protocols

The following sections describe the methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 to 32 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation: 1-2 mg of dry this compound is finely ground with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The homogenous mixture is then transferred to a pellet die.

Pellet Formation and Data Acquisition: The die is placed in a hydraulic press, and a pressure of 8-10 tons is applied for several minutes to form a thin, transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for baseline correction.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO) to a known concentration (e.g., 1x10⁻³ M). This stock solution is then serially diluted to obtain a working solution with an absorbance in the optimal range (0.1 - 1.0 AU), typically around 1x10⁻⁵ M.

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The absorbance is measured over a wavelength range of 200-800 nm to identify the wavelength of maximum absorbance (λmax).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

In-Depth Technical Guide: The Crystal Structure of 1-(4-Nitrophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and biological significance of 1-(4-Nitrophenyl)-2-thiourea. The information is curated to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Core Compound Information

This compound, with the CAS Number 3696-22-8, is an organic compound featuring a thiourea functional group attached to a nitrophenyl ring.[1][2][3] Its molecular formula is C₇H₇N₃O₂S, and it has a molecular weight of 197.21 g/mol .[1][2][3] This compound is typically a yellow crystalline solid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3696-22-8 | [1][2][3] |

| Molecular Formula | C₇H₇N₃O₂S | [1][2][3] |

| Molecular Weight | 197.21 g/mol | [1][2][3] |

| Melting Point | 206 °C (decomposes) | [1] |

| Appearance | Yellow crystalline solid | [4] |

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition code CCDC 684106. The crystallographic data provides valuable insights into the three-dimensional arrangement of the molecule, including bond lengths, bond angles, and intermolecular interactions.

While the full experimental details from the original publication by Xian et al. (2008) were not accessible for this review, the deposited crystallographic data is the definitive source for its solid-state structure. The structure reveals a planar thiourea group, with the nitrophenyl ring likely twisted relative to this plane. The presence of N-H and C=S groups allows for the formation of various intermolecular hydrogen bonds, which are crucial in stabilizing the crystal packing.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 4-nitroaniline with ammonium thiocyanate in an acidic medium. This method is a variation of the general synthesis of N-arylthioureas.

Materials:

-

4-Nitroaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 0.1 moles of 4-nitroaniline in a mixture of 9 mL of concentrated hydrochloric acid and 25 mL of water.

-

Heat the mixture to approximately 60-70 °C for one hour with stirring to ensure complete dissolution and formation of the aniline salt.

-

Cool the mixture for about one hour, then slowly add 0.1 moles of ammonium thiocyanate to the solution.

-

Reflux the resulting mixture for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, add 20 mL of water to the reaction mixture while stirring continuously. This will cause the product to precipitate out of the solution.

-

Filter the crude product using a suction filter and wash with cold water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from ethanol to obtain pure, yellow crystals of this compound.

-

Dry the purified crystals in a desiccator. The expected yield is typically high, around 85-95%.

Single Crystal X-ray Diffraction (General Protocol)

The following is a generalized protocol for obtaining single-crystal X-ray diffraction data, which would have been similar to the procedure used to determine the structure of this compound.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A suitable solvent system for this compound could be ethanol, acetone, or a mixture of solvents.

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

The crystal is maintained at a constant temperature, often low temperature (e.g., 100 K or 120 K), to minimize thermal vibrations.[5]

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Significance and Signaling Pathways

Thiourea derivatives are a class of compounds known for their wide range of biological activities, including anticancer and enzyme inhibitory effects.[6][7][8] this compound and its analogues have been investigated for these properties.

Anticancer Activity and Apoptosis Induction

Numerous studies have demonstrated the cytotoxic effects of thiourea derivatives against various cancer cell lines.[8][9] The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death.[6][8]

The apoptotic pathway is a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Thiourea derivatives have been shown to induce apoptosis by activating caspases, which are a family of proteases that execute the apoptotic process.[6] For instance, some diarylthiourea compounds have been observed to upregulate caspase-3, a key executioner caspase, leading to DNA fragmentation and cell death.[6]

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Urease Inhibition

Thiourea and its derivatives are well-known inhibitors of the enzyme urease.[10][11] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori.

The inhibitory mechanism of thiourea derivatives is believed to involve the interaction of the sulfur atom of the thiourea group with the two nickel ions present in the active site of the urease enzyme.[12] This interaction can be a mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[10] The binding of the thiourea derivative to the active site prevents the substrate (urea) from binding and being hydrolyzed.

Caption: Mechanism of urease inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, characterization, and analysis of this compound.

Caption: Experimental workflow for this compound.

This guide provides a foundational understanding of the crystal structure and related properties of this compound, which can serve as a starting point for further research and development in various scientific disciplines.

References

- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-bis(4-nitrophenyl)thiourea synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4-Fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of terminal functionalized thiourea-containing dipeptides as antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25590F [pubs.rsc.org]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Unseen Potential: A Technical Guide to the Biological Activity of 1-(4-Nitrophenyl)-2-thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with thiourea derivatives emerging as a particularly promising scaffold. Among these, the 1-(4-Nitrophenyl)-2-thiourea core structure has garnered significant attention due to its diverse and potent biological activities. The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the versatile hydrogen bonding capabilities of the thiourea moiety, underpins a wide spectrum of pharmacological effects. These compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, intended to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a straightforward and efficient condensation reaction. The most common method involves the reaction of 4-nitroaniline with an appropriate isothiocyanate in a suitable solvent.

A general synthetic procedure is as follows: To a solution of a substituted aniline in a solvent such as acetone or dimethylformamide, an equimolar amount of a corresponding isothiocyanate is added. The reaction mixture is then stirred, often at room temperature or with gentle heating, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is typically isolated by precipitation upon addition of water or by removal of the solvent under reduced pressure, followed by recrystallization from a suitable solvent like ethanol to yield the pure this compound derivative.[2]

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a range of biological activities. The quantitative data, primarily presented as half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition assays, and minimum inhibitory concentration (MIC) for antimicrobial studies, are summarized below.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.[1][3]

| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) | MG-U87 (Glioblastoma) | Cytotoxicity observed at 400 µM | - | - |

| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutanamide | MG-U87 (Glioblastoma) | Cytotoxicity observed at 400 µM | - | - |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones (various derivatives) | 60 human tumor cell lines | GI50 ranging from <0.01 to 2.80 | - | - |

Note: GI50 refers to the concentration causing 50% growth inhibition.

Antimicrobial Activity

The antimicrobial potential of nitrophenyl-containing thiourea derivatives has been demonstrated against a range of bacterial and fungal pathogens. Their mechanism is thought to involve the disruption of cellular processes essential for microbial survival.

| Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Thiourea derivative TD4 | Staphylococcus aureus (MRSA) | 2 - 16 | Oxacillin | >256 |

| Thiourea derivative TD4 | Staphylococcus epidermidis | 2 - 16 | - | - |

| Thiourea derivative TD4 | Enterococcus faecalis | 2 - 16 | - | - |

| Various 1-nicotinoyl-3-(m-nitrophenyl)-thiourea derivatives | Various bacteria and fungi | - | - | - |

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes, including urease and tyrosinase, which are implicated in several pathological conditions.

| Derivative | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) | Urease | 1.55 ± 0.0288 | Thiourea | 0.97 ± 0.0371 |

| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide | Urease | 1.66 ± 0.0179 | Thiourea | 0.97 ± 0.0371 |

| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutanamide | Urease | 1.69 ± 0.0162 | Thiourea | 0.97 ± 0.0371 |

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and further investigation of the biological activities of this compound derivatives.

Synthesis of this compound

Materials:

-

4-Nitroaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Benzoyl chloride

-

Acetone

-

Water

Procedure:

-

A mixture of 4-nitroaniline (13.8 g, 0.1 mol) and concentrated hydrochloric acid (10 mL) in water (100 mL) is heated until the aniline dissolves.

-

The solution is cooled and a solution of ammonium thiocyanate (8.4 g, 0.11 mol) in water (20 mL) is added.

-

The mixture is heated under reflux for 3 hours.

-

The resulting precipitate is filtered, washed with cold water, and dried.

-

The crude product is recrystallized from ethanol to yield pure this compound.

Alternatively, a one-pot synthesis can be employed by reacting 4-nitroaniline with benzoyl chloride and ammonium thiocyanate in acetone.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition: Urease Inhibition Assay

This assay measures the inhibition of the urease enzyme, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.0)

-

Phenol-hypochlorite reagent (for ammonia detection)

-

This compound derivatives

-

96-well plate

-

Microplate reader

Procedure:

-

Pre-incubate the urease enzyme with various concentrations of the test compounds in phosphate buffer for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the urea solution.

-

Incubate the reaction mixture for a defined period at 37°C.

-

Stop the reaction and measure the amount of ammonia produced using the phenol-hypochlorite method, which forms a colored indophenol product.

-

Measure the absorbance at a specific wavelength (e.g., 625 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

Visualizations: Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

References

A Technical Guide to the Potential Applications of Nitrophenyl Thiourea Compounds

Executive Summary: Thiourea derivatives represent a privileged scaffold in medicinal chemistry and materials science, largely due to the ability of the thiourea moiety to form stable hydrogen bonds with biological targets and anions. The incorporation of a nitrophenyl group significantly enhances the properties of these compounds by increasing the acidity of the N-H protons and often acting as a chromophoric signaling unit. This dual functionality makes nitrophenyl thiourea compounds highly promising candidates for a range of applications. This guide provides an in-depth overview of their primary applications in anticancer therapy, chemical sensing, and antimicrobial research, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Introduction to Nitrophenyl Thiourea Compounds

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea, with the carbonyl oxygen replaced by a sulfur atom.[1] This substitution significantly alters the molecule's chemical properties, making thiourea and its derivatives versatile intermediates in organic synthesis.[1] The general structure of a substituted thiourea is (R¹R²N)(R³R⁴N)C=S.[2]

The introduction of a nitrophenyl group—a phenyl ring substituted with a nitro (NO₂) group—confers specific and advantageous characteristics:

-

Enhanced Acidity: The strongly electron-withdrawing nature of the nitro group increases the acidity of the thiourea N-H protons, making them more effective hydrogen bond donors.[3][4]

-

Chromophoric Properties: The nitrophenyl group can act as a signaling unit, enabling colorimetric detection of binding events.[4]

-

Bioactivity: The nitro group itself is a known scaffold in many bioactive molecules, contributing to a wide spectrum of activities, including antimicrobial and antineoplastic effects.[5]

These properties position nitrophenyl thiourea derivatives as compounds of significant interest for researchers in drug discovery and materials science.[6][7]

Key Application Areas

Anticancer Activity

Nitrophenyl thiourea derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1] Their effectiveness is often attributed to interactions with key proteins in critical signaling pathways.[3] For instance, some derivatives are believed to bind to the hydrophobic pocket of proteins like K-Ras, disrupting pathways such as the RAS-RAF-MAPK cascade that are crucial for cancer cell proliferation.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro activity of several nitrophenyl thiourea derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Eight Breast Cancer Lines | IC₅₀ | 2.2 - 5.5 | [3] |

| Diarylthiourea Derivative (Compound 10) | MCF-7 (Breast) | GI₅₀ | 6.2 | [3] |

| Diarylthiourea Derivative (Compound 12) | MCF-7 (Breast) | GI₅₀ | 3.2 | [3] |

| Diarylthiourea Derivative (Compound 10) | T-47D (Breast) | GI₅₀ | 2.9 | [3] |

| Diarylthiourea Derivative (Compound 12) | T-47D (Breast) | GI₅₀ | 2.5 | [3] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | IC₅₀ | 0.2 | [3] |

| N,N′-diphenylthiourea | MCF-7 (Breast) | IC₅₀ | 338 | [3] |

Proposed Mechanism of Action

Many nitrophenyl thiourea compounds exert their anticancer effects by inhibiting key kinases or proteins within cell proliferation pathways. The RAS-RAF-MAPK pathway is a common target. By forming hydrogen bonds and hydrophobic interactions within the active sites of proteins like K-Ras or BRAF, these compounds can block downstream signaling, leading to an arrest of the cell cycle and apoptosis.[3]

Chemo-sensing and Anion Recognition

The enhanced hydrogen-bonding capability of nitrophenyl thioureas makes them excellent receptors for anion recognition.[4] Researchers have developed polymeric sensors by modifying polyethyleneimine (PEI) with nitrophenyl thiourea groups (NTU-PEI).[4][8] These sensors can selectively detect anions like sulfate (SO₄²⁻), fluoride (F⁻), and acetate (AcO⁻) in solution.[4][8][9] The binding event, mediated by hydrogen bonds between the thiourea N-H groups and the anion, perturbs the electronic environment of the nitrophenyl ring, resulting in a distinct color change that can be observed with the naked eye and quantified by UV-Vis spectroscopy.[4][10]

Antimicrobial and Anti-inflammatory Potential

Thiourea derivatives are known to possess a broad range of biological activities, including antibacterial and anti-inflammatory properties.[1][11] Nitrophenyl thioureas are no exception. Studies have shown that certain derivatives exhibit antibacterial activity against various strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with Minimum Inhibitory Concentrations (MIC) ranging from 40 to 50 µg/mL for some compounds.[1] Additionally, compounds such as 1-nicotinoyl-3-(m-nitrophenyl)-thiourea have been specifically synthesized and investigated for their anti-inflammatory activity.[11]

Synthesis and Experimental Protocols

The synthesis of nitrophenyl thiourea derivatives is typically straightforward, often involving the reaction of a primary amine with an isothiocyanate. The isothiocyanate can be generated in situ or prepared as a stable intermediate.

Detailed Protocol: Synthesis of Bis-Acyl-Thiourea Derivatives

This protocol is adapted from the synthesis of nitrophenylene derivatives of symmetrical bis-acyl-thiourea.[12]

-

Prepare Potassium Thiocyanate Solution: Dissolve potassium thiocyanide (5.5 mmol) in 15 mL of dry acetone.

-

Form Acyl Isothiocyanate: Under an inert atmosphere, add a solution of the desired substituted acid chloride (5.0 mmol) dropwise to the potassium thiocyanide solution over 1.5 hours at 70 °C. The formation of a milky solution indicates the creation of the acyl isothiocyanate intermediate.

-

Cooling: After the addition is complete, cool the reaction mixture to room temperature.

-

Addition of Diamine: Prepare a solution of 4-nitrobenzene-1,2-diamine (2.5 mmol) in acetone. Add this solution dropwise to the acyl isothiocyanate mixture over 15 minutes using an addition funnel under an inert atmosphere.

-

Reaction and Isolation: Stir the final reaction mixture for a specified time. The resulting solid product is then isolated.

-

Purification: Recrystallize the crude product from ethanol to afford the pure bis-acyl-thiourea derivative in high yield (typically 73-89%).[12]

Detailed Protocol: Synthesis of a NTU-PEI Colorimetric Sensor

This protocol is based on the synthesis of nitrophenyl thiourea-modified polyethyleneimine.[8]

-

Prepare PEI Solution: In a two-necked flask that has been evacuated and purged with nitrogen, dissolve polyethylenimine (PEI, 3.0 mmol based on monomer unit) in 30 mL of dry dichloromethane with magnetic stirring.

-

Prepare Isothiocyanate Solution: Dissolve 4-nitrophenyl isothiocyanate (NPTI, 6.0 mmol) in 20 mL of dry dichloromethane.

-

Reaction: Add the NPTI solution dropwise to the PEI solution. Stir the reaction mixture at ambient temperature for 48 hours.

-

Solvent Removal: After 48 hours, cease stirring and evaporate the solvent under reduced pressure until approximately 5 mL of the mixture remains.

-

Purification by Dialysis: Transfer the concentrated reaction mixture to a dialysis membrane and dialyze against distilled water for five days to remove unreacted starting materials and low molecular weight byproducts, yielding the purified NTU-PEI sensor.[8]

Protocol: General In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrophenyl thiourea test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

Nitrophenyl thiourea compounds have established themselves as a versatile and potent class of molecules with significant applications in oncology, chemical sensing, and microbiology. The synergy between the hydrogen-bonding thiourea core and the electron-withdrawing, chromophoric nitrophenyl group provides a powerful platform for rational design.

Future research should focus on several key areas:

-

Lead Optimization: Modifying the substitution patterns on the phenyl rings to improve potency, selectivity, and pharmacokinetic properties for anticancer applications.

-

In Vivo Studies: Transitioning the most promising anticancer compounds from in vitro assays to animal models to evaluate their efficacy and safety.

-

Expanded Sensor Arrays: Developing a wider range of NTU-based sensors for the detection of other biologically or environmentally important anions and molecules.

-

Mechanism Elucidation: Further investigating the precise molecular mechanisms behind their antibacterial and anti-inflammatory activities to identify specific cellular targets.

The continued exploration of nitrophenyl thiourea chemistry holds great promise for the development of novel therapeutics and advanced diagnostic tools.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 3696-22-8: N-(4-Nitrophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]

Unlocking Antitumor Potential: A Technical Guide to 1-(4-Nitrophenyl)-2-thiourea Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, anticancer properties, and mechanisms of action of 1-(4-Nitrophenyl)-2-thiourea derivatives. These compounds have emerged as a promising class of therapeutic agents, demonstrating significant cytotoxic effects against a range of cancer cell lines. This document provides a comprehensive overview of their structure-activity relationships, detailed experimental protocols for their evaluation, and a summary of their impact on key cellular signaling pathways.

Core Anticancer Properties and Mechanism of Action

This compound derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and inhibiting critical signaling pathways involved in cell proliferation and survival. Studies have shown that these compounds can arrest the cell cycle, leading to a halt in cancer cell division. The thiourea functional group, with its hydrogen bond donor and acceptor capabilities, is crucial for the biological activity of these molecules. The electron-withdrawing nature of the nitrophenyl group further enhances their chemical reactivity and potential for interaction with biological targets.

Key mechanisms of action include:

-

Induction of Apoptosis: These derivatives have been shown to trigger both early and late-stage apoptosis in cancer cells.

-

Enzyme Inhibition: They have been identified as inhibitors of various enzymes crucial for cancer progression, including protein tyrosine kinases (PTKs) and topoisomerases.

-

Signaling Pathway Modulation: this compound derivatives can interfere with key signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Quantitative Analysis of Cytotoxicity

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various derivatives against a panel of human cancer cell lines.

Table 1: IC50 Values of Selected this compound Derivatives against Various Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | Cisplatin | >10 |

| SW620 (Colon) | 1.5 | Cisplatin | >10 | |

| K-562 (Leukemia) | 6.3 | Cisplatin | >10 | |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines (various) | 2.2 - 5.5 | - | - |

| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) (UP-1) | MG-U87 (Glioblastoma) | >400 | Doxorubicin | <40 |

| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide (UP-2) | MG-U87 (Glioblastoma) | >400 | Doxorubicin | <40 |

| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide (UP-3) | MG-U87 (Glioblastoma) | >400 | Doxorubicin | <40 |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 |

| HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | |

| MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56 |

Table 2: Anticancer Activity of N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27)

| Cancer Cell Line (Lung) | IC50 (µM) | Reference Compound | IC50 (µM) |

| Various Human Lung Carcinoma Cell Lines | 2.5 - 12.9 | Gefitinib | 1.1 - 15.6 |

Synthesis of this compound Derivatives

A common method for the synthesis of the parent compound, this compound, involves the condensation reaction of 4-nitroaniline with carbon disulfide in the presence of a base like sodium hydroxide.[1]

For the synthesis of N,N'-disubstituted derivatives, a general approach involves the reaction of a suitably substituted acid chloride with potassium thiocyanate in a solvent like acetone to form an acyl isothiocyanate intermediate. This is followed by an in-situ reaction with an appropriate amine, such as 4-nitrobenzene-1,2-diamine, to yield the final thiourea derivative.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound derivatives.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thiourea derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Protocol:

-

Harvest cells after treatment with the thiourea derivatives.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both.

-

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Primary antibodies against target proteins (e.g., p-EGFR, total EGFR, Akt, p-Akt, Erk, p-Erk, caspases, Bcl-2 family proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the cells to extract proteins and determine the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine changes in protein expression or phosphorylation status.

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound derivatives and a typical experimental workflow for their anticancer evaluation.

Caption: A typical experimental workflow for evaluating the anticancer properties of novel compounds.

Caption: Intrinsic apoptosis pathway activated by the derivatives.

References

Role of the nitro group in the reactivity of 1-(4-Nitrophenyl)-2-thiourea

An In-depth Technical Guide on the Core Role of the Nitro Group in the Reactivity of 1-(4-Nitrophenyl)-2-thiourea

Abstract

This compound is a versatile organic compound whose chemical behavior and biological activity are significantly governed by the electronic properties of its constituent functional groups. This technical guide provides an in-depth analysis of the pivotal role the nitro group plays in modulating the reactivity of this molecule. Through its strong electron-withdrawing nature, the nitro group influences the acidity of the thiourea protons, the nucleophilicity of the sulfur and nitrogen atoms, and the overall electronic landscape of the aromatic ring. These modifications are directly responsible for the compound's utility as an anion sensor, its participation in various organic reactions, and its notable biological activities, including enzyme inhibition and anticancer properties.[1][2][3] This paper serves as a resource for researchers, scientists, and drug development professionals by detailing the electronic effects, chemical reactivity, and biological implications imparted by the nitro group, supplemented with experimental protocols and quantitative data.

Electronic Effects of the Nitro Group

The nitro group (NO₂) is a powerful electron-withdrawing group, a characteristic that fundamentally dictates the reactivity of the entire this compound molecule.[4] Its influence is exerted through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma (σ) bond framework.

-

Resonance Effect (-M): The nitro group deactivates the aromatic ring by delocalizing pi (π) electrons from the ring onto the nitro group itself. This effect is most pronounced at the ortho and para positions.

These combined effects decrease the electron density on the aromatic ring and, by extension, on the thiourea moiety attached to it.[4] A critical consequence is the enhanced acidity of the thiourea N-H protons. The electron withdrawal makes the nitrogen atoms more electron-deficient, weakening the N-H bonds and making the protons more susceptible to abstraction or participation in strong hydrogen bonding.[3] This increased acidity is a cornerstone of the molecule's function in anion recognition and catalysis.[1][3]

Caption: Electronic influence of the nitro group on the thiourea moiety.

Impact on Chemical Reactivity and Applications

The electronic perturbations caused by the nitro group directly translate into a unique reactivity profile for this compound, enabling its use in diverse applications.

Anion Sensing

The enhanced acidity of the thiourea N-H protons makes this compound an effective hydrogen bond donor.[3] This property is exploited in the design of colorimetric sensors for anions.[1][5] The compound can selectively bind with anions such as fluoride (F⁻), acetate (AcO⁻), and sulfate (SO₄²⁻) in solution.[3] This interaction, mediated by hydrogen bonding, causes a deprotonation or significant polarization of the N-H bond, leading to a change in the molecule's electronic structure. This change alters the molecule's absorption spectrum, resulting in a distinct color change visible to the naked eye, typically from colorless to yellow.[3]

Caption: Logical workflow of anion detection via hydrogen bonding.

Reactivity at N-H Centers

The acidic N-H protons serve as reaction centers for various electrophilic substitution reactions. Studies on related nitrophenyl thiourea derivatives have demonstrated their participation in reactions such as N,N'-dinitrosation and N,N'-dialkylation.[6] For instance, the reaction with nitrous acid can lead to the formation of N-nitroso derivatives, proceeding through an electrophilic substitution mechanism where the nitrosonium ion is the attacking agent.[6][7]

Other Reactions

-

Formation of Metal Complexes: The thiourea group can act as a ligand, forming coordination complexes with various transition metals. These complexes are studied for their potential catalytic properties.[1]

-

Nucleophilic Substitution: The thiourea moiety itself can act as a nucleophile in reactions with electrophiles.[1]

-

Reduction of Nitro Group: The nitro group can be catalytically reduced to an amine (NH₂). This transformation is a common strategy in organic synthesis to produce 1-(4-Aminophenyl)-2-thiourea, a valuable building block for synthesizing more complex molecules and pharmacophores.[8][9]

Role in Biological Activity

The unique electronic and structural features conferred by the nitro group are crucial for the biological activities exhibited by this compound and its derivatives. Thiourea-based compounds are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][10][11]

-

Enzyme Inhibition: The ability of the thiourea N-H groups to act as potent hydrogen bond donors is critical for enzyme inhibition. For example, nitro-substituted thiourea derivatives have shown significant urease inhibitory activity.[12] The molecule can fit into the enzyme's active site, with the acidic N-H protons forming strong hydrogen bonds with key amino acid residues, thereby inhibiting the enzyme's function. The nitro group itself can participate in electrostatic interactions, further stabilizing the enzyme-inhibitor complex.[13]

-

Anticancer Properties: Derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.[1] The planar structure and hydrogen bonding capabilities allow these molecules to interact with biological targets like DNA or specific proteins involved in cell cycle regulation.[13]

Caption: Conceptual model of interaction with an enzyme active site.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3696-22-8 | [5][14][15] |

| Molecular Formula | C₇H₇N₃O₂S | [2][14] |

| Molecular Weight | 197.21 g/mol | [5][14][15] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 206 °C (decomposes) |[15] |

Table 2: Spectroscopic Data for Characterization of Related Thioureas

| Technique | Key Observations | Reference(s) |

|---|---|---|

| FTIR (KBr), ν, cm⁻¹ | Absorption bands characteristic of N-H, C=S, and aromatic C-N and NO₂ vibrations. A band around 1070 cm⁻¹ is typical for C=S. | [6][13] |

| ¹H-NMR | Signals corresponding to aromatic protons and exchangeable N-H protons. Chemical shifts are influenced by the electronic environment. | [13][16] |

| ¹³C-NMR | Resonances for aromatic carbons and the characteristic thiocarbonyl (C=S) carbon. | [13][16] |

| UV-Vis | Absorption bands in the UV-visible region corresponding to π-π* transitions of the aromatic system.[6] |[3][6] |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound involves the reaction of 4-nitroaniline with a source of thiocyanate.[1][17] The following is a representative protocol adapted from procedures for similar thiourea derivatives.[13]

Materials:

-

4-nitroaniline

-

Potassium thiocyanate (KSCN)

-

Substituted acid chloride (e.g., benzoyl chloride) or Carbon Disulfide[1]

-

Acetone (dry)

-

Ethanol for recrystallization

Procedure:

-

A solution of potassium thiocyanate (1.1 eq) is prepared in dry acetone.

-

Substituted acid chloride (1.0 eq) is added dropwise to the KSCN solution at an elevated temperature (e.g., 70 °C) under an inert atmosphere. The formation of an acyl isothiocyanate intermediate is often indicated by a milky appearance.

-

After the formation of the intermediate, the mixture is cooled to room temperature.

-

A solution of 4-nitroaniline (0.5 eq for bis-thiourea, 1.0 eq for mono) in acetone is added dropwise to the reaction mixture.

-

The reaction is stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The solid residue is washed, filtered, and recrystallized from a suitable solvent like ethanol to afford the pure this compound product.[13]

Caption: General experimental workflow for the synthesis of nitrophenyl thioureas.

Protocol for Anion Sensing via UV-Vis Spectroscopy

This protocol describes a general method to evaluate the colorimetric sensing ability of this compound.[3]

Materials:

-

This compound (Host)

-

Salts of various anions (Guests, e.g., tetrabutylammonium fluoride, acetate, etc.)

-

Spectroscopic grade solvent (e.g., DMSO/H₂O mixture)

-

UV-Vis Spectrophotometer and cuvettes

Procedure:

-

Prepare a stock solution of the thiourea host compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent system.

-